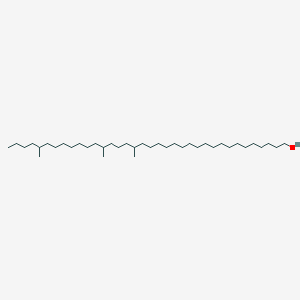
6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one is a chemical compound with the molecular formula C8H4N2O7 It is characterized by the presence of two nitro groups at the 6 and 8 positions on the benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one typically involves nitration reactions. One common method is the nitration of 4H-1,3-benzodioxin-4-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the highly reactive nature of the nitrating agents used.
Chemical Reactions Analysis
Types of Reactions
6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Reduction: The major products are the corresponding diamino derivatives.
Substitution: Depending on the nucleophile used, various substituted benzodioxin derivatives can be obtained.
Scientific Research Applications
6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dinitro-2H,4H-1,3-benzodioxin-4-one involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as antimicrobial activity. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6-Nitro-2H-1,4-benzoxazin-3(4H)-one: Similar in structure but with a single nitro group.
1,4-Benzodioxin, 2,3-dihydro-6-nitro-: Another related compound with a different substitution pattern.
Uniqueness
The dual nitro substitution provides distinct electronic and steric properties, making it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
116489-05-5 |
|---|---|
Molecular Formula |
C8H4N2O7 |
Molecular Weight |
240.13 g/mol |
IUPAC Name |
6,8-dinitro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4N2O7/c11-8-5-1-4(9(12)13)2-6(10(14)15)7(5)16-3-17-8/h1-2H,3H2 |
InChI Key |
VOAGZQVLOYCJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


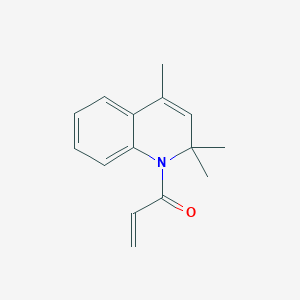
![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
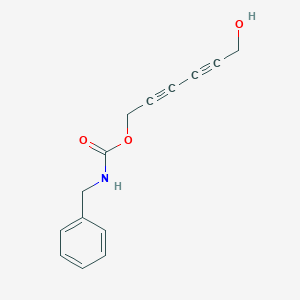
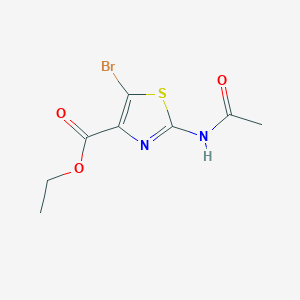
![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)
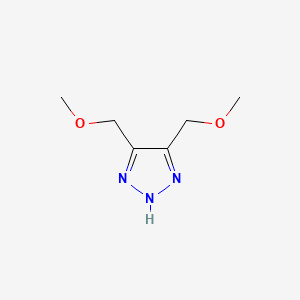
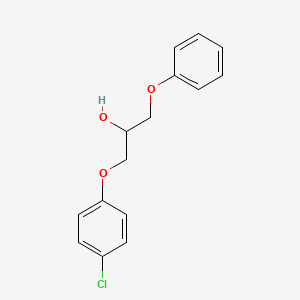
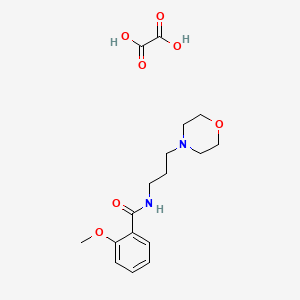
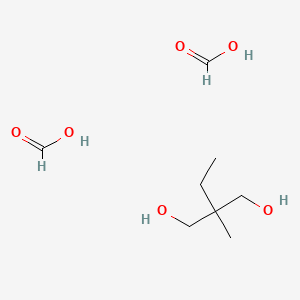
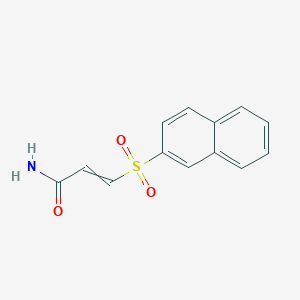
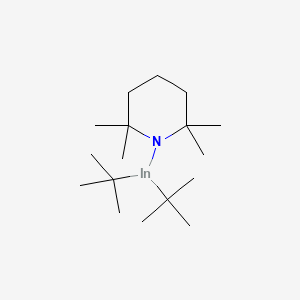
![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)
